![molecular formula C17H13ClN6O2S B2658978 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 894041-16-8](/img/structure/B2658978.png)
2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of multiple functional groups, including a triazole ring, a pyridazine ring, and a chlorophenyl group, contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyridazine core, followed by the introduction of the chlorophenyl group and the thioacetamide moiety. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and thiolating agents. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with a 1,2,4-triazole scaffold exhibit significant antimicrobial properties. Derivatives similar to this compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL. This suggests that the compound may possess comparable or enhanced antimicrobial efficacy due to its unique structural features.
Anticancer Activity
The anticancer potential of triazole derivatives has been well-documented. Studies have shown that certain triazole-thiones exhibit cytotoxic effects against various cancer cell lines, with IC50 values as low as 6.2 μM against colon carcinoma cells. This indicates that the compound could be further investigated for its potential use in cancer therapeutics.
Anti-Tubercular Activity
Another area of interest is the anti-tubercular activity of triazole compounds. Research has found that certain derivatives exhibit IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis. Given the structural similarities to known active compounds, further exploration into this compound's efficacy against tuberculosis is warranted.
Case Studies
Several studies have explored various derivatives related to this compound:
- Antimicrobial Screening : A series of synthesized compounds were tested for antimicrobial activity against multiple pathogens, showing promising results that warrant further exploration.
- Cytotoxicity Assessments : In vitro studies indicated low toxicity profiles in human cell lines (e.g., HEK-293), suggesting a favorable safety margin for potential therapeutic applications.
Mechanism of Action
The mechanism of action of this compound involves its ability to intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell division. This intercalation is facilitated by the planar structure of the triazolopyridazine core, which allows it to insert between the base pairs of the DNA. The chlorophenyl group enhances its binding affinity, while the thioacetamide moiety may interact with specific proteins involved in DNA replication and repair.
Comparison with Similar Compounds
Similar compounds include other triazolopyridazine derivatives, such as:
6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one: This compound shares the triazolopyridazine core but lacks the thioacetamide and isoxazole groups, which may result in different biological activities.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: These compounds have a similar triazole ring but differ in the fused ring system, leading to variations in their chemical and biological properties.
The uniqueness of 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other related compounds.
Biological Activity
The compound 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H12ClF2N5O, with a molecular weight of approximately 399.8 g/mol. The structure includes a triazole ring, a chlorophenyl group, and an isoxazole moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to the one discussed have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). Specifically, one study reported an IC50 value of 6.2 μM against HCT-116 cells for a related compound .
Cell Line | IC50 Value (μM) |
---|---|
HCT-116 (Colon) | 6.2 |
T47D (Breast) | 27.3 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives are known to inhibit various bacterial strains and fungi. Research indicates that modifications in the triazole ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory and Analgesic Effects
Triazole derivatives have also been investigated for their anti-inflammatory and analgesic effects. Studies suggest that these compounds can inhibit inflammatory mediators and enzymes such as cyclooxygenase (COX), contributing to pain relief and anti-inflammatory responses .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptor activity related to pain perception and immune response.
- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that triazole derivatives can regulate ROS levels, contributing to their antioxidant properties .
Case Studies
- Study on Anticancer Activity : A study published in Pharmacological Research evaluated a series of triazole derivatives for their anticancer effects. The results indicated that modifications in the side chains significantly affected their potency against different cancer cell lines .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various triazole compounds against clinical isolates of bacteria. The results showed promising activity against resistant strains .
Properties
IUPAC Name |
2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O2S/c1-10-8-14(23-26-10)19-16(25)9-27-17-21-20-15-7-6-13(22-24(15)17)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCSKEBMESIXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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